molecular formula C8H5FO2 B140404 2-(4-Fluorophenyl)-2-oxoacetaldehyde CAS No. 403-32-7

2-(4-Fluorophenyl)-2-oxoacetaldehyde

Cat. No.: B140404
CAS No.: 403-32-7
M. Wt: 152.12 g/mol
InChI Key: IPWSCROFORAGJW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-oxoacetaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H5FO2 and its molecular weight is 152.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402742. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antioxidant Activity

2-(4-Fluorophenyl)-2-oxoacetaldehyde has been utilized in the synthesis of thiazolidin-4-one derivatives, showing promising antioxidant activity. This synthesis involves reactions with chloroacetonitrile and acrylonitrile to produce specific nitriles with antioxidant properties (El Nezhawy et al., 2009).

Sorption Studies

In sorption studies, derivatives of this compound showed effective sorbent properties towards Zn(II) ions in aqueous solutions. These studies are crucial for understanding the removal and recovery of metal ions from water sources (Alici & Akın, 2013).

Catalyst-Free Synthesis

This compound has been used in catalyst-free synthesis methods, notably in the formation of novel tetrahydroquinolin-5(1H)-one derivatives. This approach offers advantages like high yield, shorter reaction times, and simple workup procedures, contributing to greener chemistry practices (Govindaraju et al., 2016).

Synthesis of Cholesterol Absorption Inhibitors

Derivatives of this compound have been used in the enzymatic synthesis of intermediates for cholesterol absorption inhibitors like ezetimibe. These studies highlight the potential of these derivatives in synthesizing medically significant compounds (Singh et al., 2013).

Building Blocks in Stereocontrolled Synthesis

As building blocks, these compounds have shown utility in stereocontrolled synthesis, contributing to the preparation of biologically significant substances like amino acids and natural products. Their dual reactivity is particularly valuable for diverse synthetic applications (Alcaide & Almendros, 2002).

Safety and Hazards

The safety and hazards associated with related compounds have been documented . For instance, 4-Fluorophenyl isocyanate is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the synthesis and characterization of 2-(4-Fluorophenyl)-2-oxoacetaldehyde and its derivatives, as well as their potential applications. For instance, 4-Fluorophenylacetonitrile is used as a starting reagent in the synthesis of 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives .

Properties

IUPAC Name

2-(4-fluorophenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWSCROFORAGJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193308
Record name Benzeneacetaldehyde, 4-fluoro-alpha-oxo-
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Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-32-7
Record name (4-Fluorophenyl)glyoxal
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Record name Benzeneacetaldehyde, 4-fluoro-alpha-oxo-
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Record name 403-32-7
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Record name Benzeneacetaldehyde, 4-fluoro-alpha-oxo-
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Record name 403-32-7
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Synthesis routes and methods I

Procedure details

Selenium dioxide (6.70 g, 61.0 mmol) was added to a solution of 4-fluoroacetophenone (8.43 g, 61.0 mmol) in dioxane (100 mL) and water (3 mL), and the resulting mixture was heated at 55° C. until complete dissolution of selenium dioxide had occurred. The reaction mass was then refluxed for 5-6 hrs. After completion of the reaction (TLC), the mixture was filtered and the filtrate was concentrated in vacuo affording a viscous oil. Water (50 mL) was added and the resulting mixture was stirred for 12 hrs, after which time the solid was collected on a filter, washed with water (25 mL) and dried in vacuo, affording 4-fluorophenylglyoxal (6.60 g, 85%).
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
8.43 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Thus, 18.5 g of selenium dioxide was dissolved in 100 mL of dioxane by warming to 50° C. and stirring until all was in solution. To this solution was added. 23 g of 4′-fluoroacetophenone and the reaction was refluxed for 4 h. The hot solution was decanted from the solid selenium and the dioxane and water were removed by distillation through a short column at atmospheric pressure. Distillation of the residue at reduced pressure afforded 20 g of 4-fluorophenylglyoxal as a thick yellow oil which was contaminated by some starting 4′-fluoroacetophenone. This can be used directly or, more preferably, it can be converted to pure hydrate (see the last paragraph of the reference and note 5). A portion was boiled in water for 0.5 h and the aqueous layer was decanted from an oily residue and then allowed to cool. The hydrate is obtained as a white solid after filtration and air drying.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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